molecular formula C12H23NO4 B1445714 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid CAS No. 204514-21-6

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid

Cat. No.: B1445714
CAS No.: 204514-21-6
M. Wt: 245.32 g/mol
InChI Key: MAGZMMZGWAGCSJ-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid is a chemical compound with the molecular formula C12H23NO4. It is often used in organic synthesis, particularly in the protection of amine groups due to its tert-butoxycarbonyl (Boc) protecting group. This compound is valuable in various chemical reactions and has applications in scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and by-products such as carbon dioxide and tert-butyl alcohol .

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The resulting carbamate is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are crucial.

Properties

IUPAC Name

2-ethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-12(7-2,9(14)15)8-13-10(16)17-11(3,4)5/h6-8H2,1-5H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGZMMZGWAGCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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